N-(1-cyanocyclohexyl)-2-[5-(diethylsulfamoyl)-1-ethylbenzimidazol-2-yl]sulfanylacetamide
Description
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[5-(diethylsulfamoyl)-1-ethylbenzimidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O3S2/c1-4-26(5-2)32(29,30)17-10-11-19-18(14-17)24-21(27(19)6-3)31-15-20(28)25-22(16-23)12-8-7-9-13-22/h10-11,14H,4-9,12-13,15H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIVCPWOFADQHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)N(CC)CC)N=C1SCC(=O)NC3(CCCCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-cyanocyclohexyl)-2-[5-(diethylsulfamoyl)-1-ethylbenzimidazol-2-yl]sulfanylacetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzimidazole core and sulfamoyl groups, which are known to influence its biological interactions. The presence of the cyanocyclohexyl moiety may contribute to its lipophilicity and ability to cross biological membranes.
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. Studies have shown that benzimidazole derivatives can inhibit bacterial growth, suggesting that this compound might possess similar properties.
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| This compound | TBD | TBD |
Anticancer Activity
Preliminary studies suggest that this compound may also exhibit anticancer properties. The benzimidazole scaffold is often associated with the inhibition of tubulin polymerization, which is critical in cancer cell proliferation.
Case Study: In Vitro Anticancer Activity
In vitro assays demonstrated that the compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction through the mitochondrial pathway, as evidenced by increased levels of cytochrome c in the cytosol.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could interact with cellular receptors, altering signaling pathways.
- Oxidative Stress Induction : Evidence suggests it might increase reactive oxygen species (ROS) levels, leading to cellular damage in target cells.
Safety and Toxicology
Toxicological assessments are crucial for understanding the safety profile of any new compound. Early studies indicate a favorable safety margin; however, comprehensive toxicity evaluations are necessary before clinical applications can be considered.
Table 2: Toxicological Profile Summary
| Parameter | Result |
|---|---|
| Acute Toxicity | Low |
| Genotoxicity | Negative |
| Long-term Exposure | TBD |
Comparison with Similar Compounds
Key Observations:
Core Structure Impact : Replacing pyrazole (in 9n/9m ) with benzimidazole (in the target compound) introduces a larger aromatic system, which may alter binding pocket interactions. Benzimidazoles often exhibit enhanced metabolic stability and bioavailability compared to pyrazoles due to reduced oxidation susceptibility .
Substituent Effects: The 1-cyanocyclohexyl group in 9n confers high CB1 affinity (Ki = 15.7 nM) and selectivity over TSPO. This suggests that the target compound’s analogous substituent may similarly favor CB1 binding. The diethylsulfamoyl group in the target compound adds a polar sulfonamide group, which could reduce logP (improving solubility) and mitigate off-target interactions compared to methoxy or halogen substituents in other analogs .
Selectivity Shifts: Minor structural changes, such as replacing cyclohexyl with tetrahydropyran (as in 9m), drastically shift selectivity from CB1 to TSPO. This highlights the sensitivity of receptor binding to stereoelectronic properties of substituents .
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability: The cyanocyclohexyl group in the target compound is expected to resist cytochrome P450-mediated metabolism, similar to its pyrazole analog 9n .
- Synthetic Accessibility : The benzimidazole core requires multi-step synthesis, which may limit scalability compared to pyrazole-based compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
